5-(o-Tolyl)furan-2-carboxylic acid
Overview
Description
5-(o-Tolyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C12H10O3 . It contains a total of 26 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .
Synthesis Analysis
The synthesis of 5-(o-Tolyl)furan-2-carboxylic acid and similar compounds has been a topic of interest in sustainable technologies . A novel catalytic strategy involving protective chemistry has been presented for the selective production of 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) from concentrated 5-hydroxymethylfurfural (HMF) solutions .Molecular Structure Analysis
The molecular structure of 5-(o-Tolyl)furan-2-carboxylic acid includes a furan ring, a carboxylic acid group, and an o-tolyl group . The molecule is characterized by its aromatic bonds and the presence of a five-membered furan ring .Chemical Reactions Analysis
The chemical reactions involving 5-(o-Tolyl)furan-2-carboxylic acid are primarily oxidation reactions . For instance, a catalytic strategy has been developed for the selective production of FFCA and FDCA from concentrated HMF solutions .Scientific Research Applications
Biobased Building Blocks for Pharmaceuticals and Polymers : Furan carboxylic acids, like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), are promising biobased building blocks in pharmaceutical and polymer industries. Enzyme cascade systems have been developed for the synthesis of these compounds from 5-hydroxymethylfurfural (HMF), highlighting their potential in sustainable chemistry (Jia, Zong, Zheng, & Li, 2019).
Intermediates for Biofuel and Polymer Production : Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA) can be produced from biomass-derived 5-(chloromethyl)furfural (CMF). These intermediates are highly useful for the production of furoate ester biofuels and polymers of FDCA (Dutta, Wu, & Mascal, 2015).
Antibacterial Activity : Some furan derivatives, isolated from endophytic fungi, have shown potent antibacterial activity. For example, 5-acetoxymethylfuran-3-carboxylic acid and 5-hydroxymethylfuran-3-carboxylic acid exhibited strong antibacterial properties against Staphylococcus aureus (Ma, Ma, Li, & Wang, 2016).
Catalytic Reduction Systems : Catalytic reduction systems have been developed for furan carboxylic acids like 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA) without reducing the carboxyl groups, highlighting their utility in industrial applications such as the production of important chemicals like adipic acid (Nakagawa, Yabushita, & Tomishige, 2021).
Biobased Polymers and Materials : Furan carboxylic acids, such as 2,5-furandicarboxylic acid, serve as platform chemicals for producing biobased polymers and materials. Studies have reported the synthesis of furan oligoesters via polytransesterification, showing the potential of these compounds in creating sustainable materials (Cruz-Izquierdo et al., 2015).
Future Directions
The future directions for the study and application of 5-(o-Tolyl)furan-2-carboxylic acid and similar compounds lie in the field of sustainable technologies . The synthesis and application of furanic compounds, including 5-(o-Tolyl)furan-2-carboxylic acid, is an important branch of green and sustainable chemistry .
properties
IUPAC Name |
5-(2-methylphenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMXDXBNMHKBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409194 | |
Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(o-Tolyl)furan-2-carboxylic acid | |
CAS RN |
80174-04-5 | |
Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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